molecular formula C7H9N3O3 B8733425 Methyl6-amino-5-methoxypyrazine-2-carboxylate

Methyl6-amino-5-methoxypyrazine-2-carboxylate

Cat. No.: B8733425
M. Wt: 183.16 g/mol
InChI Key: UROGQNAKRFQMGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl6-amino-5-methoxypyrazine-2-carboxylate is a chemical compound belonging to the pyrazine family Pyrazines are heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl6-amino-5-methoxypyrazine-2-carboxylate typically involves the reaction of appropriate pyrazine derivatives with methoxy and amino substituents. One common method includes the use of methylation and amination reactions under controlled conditions. For instance, starting with a pyrazinecarboxylate derivative, methylation can be achieved using methyl iodide in the presence of a base such as potassium carbonate. Amination can be carried out using ammonia or an amine derivative under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl6-amino-5-methoxypyrazine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl6-amino-5-methoxypyrazine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex pyrazine derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl6-amino-5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl6-amino-5-methoxypyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and methoxy groups on the pyrazine ring allows for diverse chemical reactivity and potential biological activities that may not be observed in similar compounds .

Properties

Molecular Formula

C7H9N3O3

Molecular Weight

183.16 g/mol

IUPAC Name

methyl 6-amino-5-methoxypyrazine-2-carboxylate

InChI

InChI=1S/C7H9N3O3/c1-12-6-5(8)10-4(3-9-6)7(11)13-2/h3H,1-2H3,(H2,8,10)

InChI Key

UROGQNAKRFQMGT-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(N=C1N)C(=O)OC

Origin of Product

United States

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